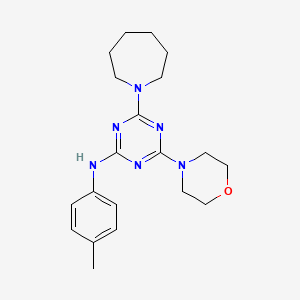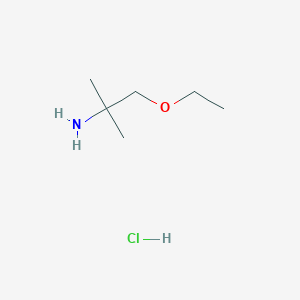
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core through the cyclization of appropriate precursors. The azepane and morpholine groups are then introduced via nucleophilic substitution reactions. The p-tolyl group is usually added through a Friedel-Crafts alkylation reaction. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine or alcohol derivatives.
Applications De Recherche Scientifique
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(azepan-1-yl)-6-morpholino-1,3,5-triazin-2-amine: Lacks the p-tolyl group, which may affect its chemical properties and applications.
4-(azepan-1-yl)-6-piperidino-1,3,5-triazin-2-amine: Contains a piperidine group instead of morpholine, leading to different biological activities.
4-(azepan-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Substituted with a phenyl group instead of p-tolyl, which may influence its reactivity and applications.
Uniqueness
The presence of the azepane, morpholine, and p-tolyl groups in 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine makes it unique compared to similar compounds. These substituents contribute to its distinct chemical properties, such as solubility, stability, and reactivity, which can be leveraged for specific applications in research and industry.
Propriétés
IUPAC Name |
4-(azepan-1-yl)-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-16-6-8-17(9-7-16)21-18-22-19(25-10-4-2-3-5-11-25)24-20(23-18)26-12-14-27-15-13-26/h6-9H,2-5,10-15H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPDZUVFMZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)





![N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline](/img/structure/B2783137.png)


![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783145.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one](/img/structure/B2783147.png)
![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate](/img/structure/B2783149.png)
